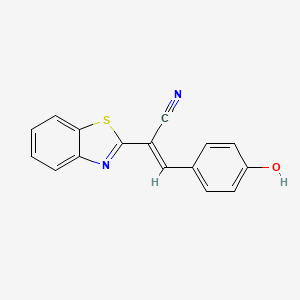

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile

説明

特性

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10N2OS/c17-10-12(9-11-5-7-13(19)8-6-11)16-18-14-3-1-2-4-15(14)20-16/h1-9,19H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPQCPESDMTYAOT-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=C(C=C3)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC=C(C=C3)O)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available 2-aminobenzothiazole and 4-hydroxybenzaldehyde.

Condensation Reaction: The key step involves a condensation reaction between 2-aminobenzothiazole and 4-hydroxybenzaldehyde in the presence of a base such as sodium hydroxide or potassium carbonate.

Formation of Propenenitrile Linker: The intermediate product undergoes further reaction with acrylonitrile under basic conditions to form the propenenitrile linker.

Industrial Production Methods

While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as recrystallization or chromatography.

化学反応の分析

Types of Reactions

Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The benzothiazole ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid.

Major Products

Oxidation: Quinones and related derivatives.

Reduction: Amines and related compounds.

Substitution: Halogenated benzothiazole derivatives.

科学的研究の応用

Anticancer Activity

Numerous studies have investigated the anticancer potential of compounds related to (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile. For example, derivatives of benzothiazole have demonstrated significant cytotoxic effects against various cancer cell lines. A study highlighted the synthesis of new benzothiazole derivatives that exhibited potent antiproliferative activity against human tumor cell lines, indicating a promising avenue for cancer therapy .

| Study | Compound | Cell Line | IC50 (µM) |

|---|---|---|---|

| Benzothiazole Derivative | MCF-7 (Breast Cancer) | 5.4 | |

| Benzothiazole Derivative | A549 (Lung Cancer) | 7.8 |

Antidiabetic Properties

Recent research has explored the use of benzothiazole derivatives in diabetes management. One study focused on a related compound that was screened for its ability to inhibit alpha-glucosidase and alpha-amylase enzymes, both crucial in carbohydrate metabolism. The findings suggested that such compounds could serve as effective antidiabetic agents through enzyme inhibition .

| Study | Compound | Enzyme Targeted | Inhibition (%) |

|---|---|---|---|

| Related Benzothiazole | Alpha-glucosidase | 78 | |

| Related Benzothiazole | Alpha-amylase | 65 |

Antimicrobial Activity

The antimicrobial properties of benzothiazole derivatives have also been documented. Compounds similar to (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile have shown effectiveness against various bacterial strains, making them candidates for developing new antimicrobial agents .

| Study | Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Benzothiazole Derivative | E. coli | 32 µg/mL | |

| Benzothiazole Derivative | S. aureus | 16 µg/mL |

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal synthesized several derivatives of benzothiazole and evaluated their anticancer activity against multiple cancer cell lines using MTT assays. The results indicated that certain modifications to the benzothiazole structure enhanced cytotoxicity, supporting further investigation into structure-activity relationships .

Case Study 2: Antidiabetic Effects

In another investigation, a novel compound derived from benzothiazole was tested in diabetic animal models. The study reported significant reductions in blood glucose levels and improvements in lipid profiles, suggesting potential therapeutic benefits for managing diabetes .

作用機序

The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. The benzothiazole ring is known for its ability to interact with various biological macromolecules, while the hydroxyphenyl group can participate in hydrogen bonding and other interactions.

類似化合物との比較

Core Structure

The compound’s planar α,β-unsaturated nitrile scaffold facilitates conjugation and π-π stacking, as observed in similar derivatives like (2E)-2-(1,3-benzothiazol-2-yl)-3-(dimethylamino)prop-2-enenitrile (). The 4-hydroxyphenyl group introduces hydrogen-bonding capability, distinguishing it from non-hydroxylated analogs .

Comparison with Structural Analogs

Key Observations :

Physicochemical and Crystallographic Properties

Insights :

RGS Protein Inhibition

Antioxidant Potential

Antimicrobial Activity

生物活性

(2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile, also known by its CAS number 142885-70-9, is an organic compound exhibiting significant potential in medicinal chemistry due to its unique structural features. This compound incorporates a benzothiazole moiety, which is known for its diverse biological activities, alongside a prop-2-enenitrile functional group that enhances its chemical reactivity.

Chemical Structure and Properties

The molecular formula of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile is , with a molecular weight of 278.3 g/mol. The compound's structural complexity contributes to its varied biological applications.

| Property | Value |

|---|---|

| Common Name | (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile |

| CAS Number | 142885-70-9 |

| Molecular Formula | |

| Molecular Weight | 278.3 g/mol |

Biological Activity

Research indicates that compounds related to (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile exhibit various biological activities, including:

1. Antimicrobial Properties

Studies have shown that benzothiazole derivatives possess antimicrobial activity against various pathogens. For instance, a review highlighted that 2-hydroxybenzothiazole derivatives demonstrated significant antibacterial effects, suggesting that (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile may also exhibit similar properties due to its structural similarity to other active compounds in this class.

Case Study: Antibacterial Activity

A study conducted on related benzothiazole derivatives found that compounds with hydroxyl substitutions showed enhanced activity against Gram-positive and Gram-negative bacteria. The presence of the hydroxyphenyl group in (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile may contribute to its potential as an antibacterial agent.

2. Anticancer Potential

The compound's ability to inhibit cancer cell proliferation has been investigated. A recent study demonstrated that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death . The incorporation of the hydroxy group may enhance the anticancer activity by increasing the compound's interaction with cellular targets.

Case Study: Cytotoxicity Assay

In vitro cytotoxicity assays revealed that benzothiazole derivatives exhibited significant cytotoxic effects on various cancer cell lines. The findings suggest that (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile could be further explored for its potential use in cancer therapeutics .

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on specific enzymes relevant to disease pathways. For example, studies have indicated that certain benzothiazole derivatives can inhibit enzymes involved in inflammation and cancer progression.

The biological activity of (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile is hypothesized to involve multiple mechanisms:

- Binding Affinity : Interaction studies suggest that the compound may bind effectively to target enzymes or receptors due to its structural features.

- Reactive Oxygen Species (ROS) Modulation : Some studies indicate that benzothiazole derivatives can influence ROS levels within cells, potentially leading to apoptosis in cancer cells .

Q & A

Q. What are the optimal synthetic routes for (2E)-2-(1,3-benzothiazol-2-yl)-3-(4-hydroxyphenyl)prop-2-enenitrile?

A microwave-assisted method is widely used, involving condensation of 1,3-benzothiazol-2-yl precursors with 4-hydroxybenzaldehyde derivatives in ethanol under triethylamine catalysis. Reaction parameters include 60–80°C for 4–8 minutes, monitored via TLC (petroleum ether:ethyl acetate, 3:1). Purification involves recrystallization from polar aprotic solvents like DMF or ethanol .

Q. How is the molecular structure of this compound characterized experimentally?

Single-crystal X-ray diffraction (SC-XRD) confirms stereochemistry and intermolecular interactions. For example, monoclinic crystal systems (space group P21/c) reveal planar benzothiazole and hydroxyphenyl moieties connected via a conjugated propenenitrile bridge. Hydrogen-bonding networks involving the hydroxyl group and nitrile functionalize supramolecular packing .

Q. What preliminary biological screening assays are used to evaluate its anticancer potential?

MTT assays on cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. IC₅₀ values are calculated alongside positive controls (e.g., doxorubicin). Follow-up studies include apoptosis assays (Annexin V/PI staining) and ROS generation measurements to probe mechanisms .

Advanced Research Questions

Q. How do solvent polarity and reaction kinetics influence stereoselectivity during synthesis?

Polar solvents (e.g., ethanol) stabilize transition states via hydrogen bonding, favoring E-isomer formation. Kinetic studies using NMR or HPLC track intermediate enol tautomers, revealing that higher temperatures accelerate cyclization but may reduce yield due to side reactions .

Q. What methodologies identify its role as a regulator of G-protein signaling (RGS) inhibitor?

Time-resolved FRET assays measure competitive binding between the compound and Gα subunits (e.g., Gαo). IC₅₀ values in the low µM range indicate reversible inhibition. Mutagenesis studies (e.g., cysteine substitutions in RGS4) confirm covalent binding via α,β-unsaturated nitrile groups .

Q. How does this compound exhibit ambipolar charge transport in organic semiconductors?

Marcus theory-based simulations calculate electron/hole mobility (e.g., 0.01–0.12 cm²/Vs) in cocrystals with TCNB (1,2,4,5-tetracyanobenzene). Density functional theory (DFT) models predict frontier molecular orbital alignment, while grazing-incidence XRD validates π-π stacking in thin films .

Q. What strategies resolve contradictions in structure-activity relationships (SAR) across derivatives?

Comparative SAR studies substitute the 4-hydroxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups. Biological activity (e.g., antimicrobial IC₅₀) is correlated with Hammett σ values and logP to optimize lipophilicity and electronic effects .

Q. How are computational docking studies validated for target engagement in RGS4 inhibition?

Molecular docking (AutoDock Vina) identifies binding poses in the RGS4-Gα interface. MD simulations (AMBER) assess stability, while free-energy perturbation (FEP) calculations validate key residues (e.g., Tyr180, Asn128). Experimental validation includes X-ray crystallography of co-crystallized complexes .

Methodological Notes

- Data Contradictions : Discrepancies in biological activity (e.g., varying IC₅₀ across cell lines) may arise from differential expression of target proteins or assay conditions (e.g., serum concentration).

- Advanced Techniques : Use high-resolution LC-MS for purity validation (>98%) and synchrotron XRD for precise electron density mapping.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。